molecular formula C7H14ClN3O B11810623 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride

Cat. No.: B11810623
M. Wt: 191.66 g/mol
InChI Key: SKAWFVMMBXLYSX-UHFFFAOYSA-N
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Description

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Chemical Reactions Analysis

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride has shown promise in several biological assays, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for severe infections. The antimicrobial efficacy was assessed using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics.

Microorganism Zone of Inhibition (mm) Control (Antibiotic)
Staphylococcus aureus1820 (Ciprofloxacin)
Escherichia coli1522 (Gentamicin)

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. Notably, it exhibited cytotoxic effects against several cancer cell lines, including:

Cell Line IC₅₀ (µM) Growth Inhibition (%)
A549 (Lung Cancer)12.575
MDA-MB-231 (Breast Cancer)10.080
HCT116 (Colon Cancer)15.070

These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study employed a systematic approach involving synthesis, characterization via NMR and mass spectrometry, and biological assays to validate efficacy .

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The study found that compounds with structural similarities to this compound showed significant growth inhibition across multiple cancer cell lines. This was attributed to their ability to induce apoptosis and disrupt cell cycle progression .

Mechanism of Action

The mechanism of action of 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride can be compared with other oxadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

1-(3-propyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5(2)8)11-10-6;/h5H,3-4,8H2,1-2H3;1H

InChI Key

SKAWFVMMBXLYSX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C(C)N.Cl

Origin of Product

United States

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